N-Biotinyl Dopamine

Descripción

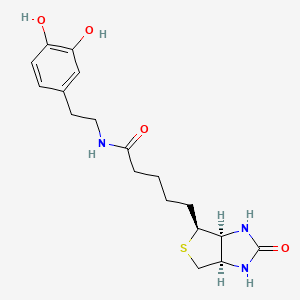

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c22-13-6-5-11(9-14(13)23)7-8-19-16(24)4-2-1-3-15-17-12(10-26-15)20-18(25)21-17/h5-6,9,12,15,17,22-23H,1-4,7-8,10H2,(H,19,24)(H2,20,21,25)/t12-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZDPPBGYITTEH-NUTKFTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of N Biotinyl Dopamine

Introduction of Reporter Tags (e.g., fluorophores, radioisotopes)

The modification of N-Biotinyl Dopamine with reporter tags is crucial for its detection and quantification in biological systems. These tags allow researchers to visualize and track the molecule and its binding partners.

Fluorophores: Fluorescent tags can be attached to this compound to create probes for fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. The conjugation chemistry typically targets the catechol hydroxyl groups or the secondary amide, although modifications to the biotin valeric acid chain prior to coupling with dopamine are also feasible. The choice of fluorophore depends on the desired spectral properties and the experimental conditions. For instance, tyramide signal amplification (TSA) can be used in immunohistochemistry, where a peroxidase-conjugated streptavidin binds to the biotin moiety and catalyzes the deposition of multiple fluorophore-labeled tyramide molecules, greatly amplifying the signal. researchgate.net

Radioisotopes: For applications requiring high sensitivity, such as positron emission tomography (PET) or quantitative autoradiography, this compound can be labeled with radioisotopes. A common strategy involves the use of a radiolabeled prosthetic group that is then conjugated to the molecule. For example, methods have been developed for labeling biotin derivatives with Fluorine-18 ([¹⁸F]), a positron emitter. acs.org This could involve synthesizing this compound from an [¹⁸F]-labeled biotin precursor or attaching a small [¹⁸F]-containing molecule to the existing this compound structure. Such radiolabeled probes are invaluable for studying the distribution and kinetics of dopamine receptor binding in vivo. acs.orgjneurosci.org

| Reporter Type | Example Tag | Potential Attachment Chemistry | Primary Research Application |

|---|---|---|---|

| Fluorophore | Fluorescein isothiocyanate (FITC) | Reaction with the primary amine of dopamine before conjugation to biotin, or targeting other functional groups on the intact molecule. | Fluorescence microscopy, immunofluorescence assays, protein interaction studies. osti.gov |

| Fluorophore | Quantum Dots (via Streptavidin) | Non-covalent binding of biotin moiety to streptavidin-conjugated quantum dots. | High-sensitivity cellular imaging and tracking. rsc.org |

| Radioisotope | Fluorine-18 ([¹⁸F]) | Conjugation of an [¹⁸F]-labeled prosthetic group (e.g., [¹⁸F]4-fluorobenzylamine) to the biotin or dopamine moiety. acs.org | Positron Emission Tomography (PET) imaging to study receptor density and drug occupancy. |

| Enzymatic Tag | Horseradish Peroxidase (HRP) | Binding of streptavidin-HRP conjugate to the biotin moiety. | ELISA, Western blotting, immunohistochemistry. nih.gov |

Photocleavable Linker Integration for Controlled Release

The extremely high affinity of the biotin-avidin interaction (Kd ≈ 10⁻¹⁵ M) makes the dissociation of this compound from its binding partner difficult without harsh, denaturing conditions. acs.orgclockss.org To overcome this limitation, photocleavable linkers can be integrated into the structure of this compound. This strategy allows for the controlled release of the molecule or its bound complexes upon irradiation with light of a specific wavelength, preserving the integrity of the released biomolecules. nih.gov

A notable example involves the design and synthesis of a biotin-dopamine conjugate incorporating an 8-quinolinyl benzenesulfonate (B1194179) (QB) linker. nih.govresearchgate.net This linker is stable under physiological conditions but undergoes rapid photolysis when irradiated with UV light (e.g., 313 nm) at neutral pH. nih.govacs.org This approach has been successfully used for the efficient recovery of dopamine-antibody complexes from an avidin-biotin system. nih.govresearchgate.net Research has also focused on optimizing these systems by introducing hydrophilic spacers, such as polyethyleneoxy (PEO) linkers, alongside the photocleavable unit to improve complexation efficiency and recovery yields. clockss.org

| Linker Type | Cleavage Stimulus | Key Research Finding | Reference |

|---|---|---|---|

| 8-quinolinyl benzenesulfonate (QB) | UV Light (300-330 nm) | Enables the photochemical release of a dopamine-antibody complex from an avidin-coated surface under mild, neutral pH conditions. | nih.gov |

| QB with Polyethyleneoxy (PEO) Spacer | UV Light (~313 nm) | The addition of a PEO spacer improved the efficiency of dopamine-antibody complexation and subsequent recovery after photocleavage. | clockss.org |

Conjugation to Nanomaterials for Enhanced Research Applications

Conjugating this compound to nanomaterials leverages the unique physical and chemical properties of nanoparticles for advanced applications in biosensing, drug delivery, and molecular imaging. The dopamine moiety itself can serve as an anchor due to its ability to polymerize into polydopamine (PDA), which forms adherent thin films on a wide variety of substrates. researchgate.net

Several strategies exist for this conjugation:

Covalent Attachment: this compound can be chemically bonded to the surface of functionalized nanoparticles. For example, aminated magnetic nanoparticles can be reacted with an N-hydroxysuccinimide (NHS) ester of biotin to form a stable amide bond, a principle that can be extended to this compound. nih.gov

Polydopamine Film Entrapment: this compound can be co-polymerized with dopamine to form a PDA film on a nanoparticle surface, entrapping the functional molecule within the polymer matrix.

Streptavidin-Biotin Bridge: This is a common and robust method where nanoparticles (e.g., gold nanoparticles, quantum dots) are first coated with streptavidin. rsc.org The resulting streptavidin-functionalized nanomaterial can then readily and specifically bind this compound through the high-affinity biotin-streptavidin interaction. rsc.org

These bio-functionalized nanomaterials have been explored for developing highly sensitive biosensors for proteins and cancer cells and for creating targeted drug delivery systems. researchgate.netmdpi.com

| Nanomaterial | Conjugation Method | Potential Research Application | Reference |

|---|---|---|---|

| Magnetic Nanoparticles (e.g., MnFe₂O₄) | Covalent bonding of biotin moiety to aminated nanoparticle surface. | Targeted cell separation, magnetic resonance imaging (MRI) contrast agents, and pretargeted therapies. | nih.gov |

| Titanium Dioxide (TiO₂) Nanoparticles | Direct covalent bond formation between the dopamine catechol group and the TiO₂ surface. | Intracellular tracking and labeling. | osti.gov |

| Gold Nanoparticle-Graphene Field-Effect Transistor (AuNP-GFET) | Biotin-avidin interaction to immobilize biotinylated probes on an avidin-functionalized sensor surface. | Development of highly sensitive electrochemical biosensors for detecting proteins and other biomarkers. | researchgate.net |

| Polymeric Micelles (e.g., PEG/PCL) | Incorporation of biotin-conjugated polymers during micelle formation (pre-conjugation). | Targeted drug delivery to cells overexpressing biotin receptors. | mdpi.com |

Investigation of Binding Affinity and Specificity of this compound Analogs

The conjugation of biotin to dopamine or its analogs creates bifunctional probes that are instrumental in studying receptor, transporter, and enzyme interactions. The biotin moiety allows for high-affinity binding to avidin or streptavidin, facilitating detection and purification, while the dopamine portion interacts with its specific biological targets. scbt.com

Receptor-Ligand Interaction Studies (in vitro, cell-free systems)

The binding affinity and selectivity of biotinylated ligands for dopamine receptors are critical parameters. Studies on cell-free systems, such as membranes prepared from monkey caudate putamen, have been used to evaluate these properties. In such assays, the binding of a novel ligand is measured by its ability to compete with and displace a radiolabeled ligand, such as [3H]SCH 23390 for D1 receptors and [3H]spiperone for D2 receptors. nih.gov

Research has shown that biotinylation can have varied effects on ligand affinity. For instance, when the selective D1 antagonist SKF 83566 was coupled to biotin, it retained a high affinity for D1 receptors (Ki = 3.5 nM) and exhibited a 600-fold selectivity for D1 over D2 receptors. nih.gov Similarly, a biotinylated derivative of the D2 antagonist N-(p-aminophenethyl)spiperone (NAPS) maintained a high affinity for D2 receptors (Ki = 0.58 nM) with 190-fold selectivity over D1 receptors. nih.gov These findings demonstrate that the addition of a biotin group does not necessarily compromise the ligand's primary binding characteristics. In some cases, biotinylation has been observed to increase binding affinity for both D1 and D2 receptor subtypes by an order of magnitude. nih.gov

Table 1: In Vitro Binding Affinities of Biotinylated Dopamine Receptor Ligands This table presents data on the binding affinity (Ki) of biotinylated analogs of dopamine receptor antagonists to D1 and D2 receptors, as determined in cell-free assays.

| Compound | Target Receptor | Binding Affinity (Ki) in nM | D1/D2 Selectivity | Source |

|---|---|---|---|---|

| Biotin-SKF 83566 | D1 | 3.5 | 600-fold | nih.gov |

| Biotin-NAPS | D2 | 0.58 | 190-fold (for D2 over D1) | nih.gov |

Transporter Binding Kinetics and Thermodynamics (e.g., Dopamine Transporter)

The dopamine transporter (DAT) is a critical protein that regulates dopamine levels by reabsorbing it from the synaptic cleft into presynaptic neurons. molbiolcell.org The interaction of this compound with DAT is of significant interest for studying transporter function and trafficking. While direct kinetic studies on this compound are not extensively documented, the kinetics of dopamine itself provide a crucial baseline. The affinity of DAT for dopamine (KM) and the maximum rate of transport (Vmax) are fundamental parameters determined through uptake assays. pnas.org

Surface biotinylation is a widely used technique where membrane-impermeant biotin labels are used to tag and isolate cell surface proteins like DAT, allowing researchers to quantify their expression levels. molbiolcell.orgpnas.org Studies involving chimeric transporters, where the N- or C-termini of DAT are swapped with those of the serotonin (B10506) transporter (SERT), have shown that the N-terminus of DAT plays a significant role in determining affinities for substrates and inhibitors. nih.gov Given that this compound features a modification at the N-terminus of the dopamine molecule, it is expected that its binding kinetics and transport thermodynamics would differ from those of unmodified dopamine.

Table 2: Dopamine Uptake Kinetics in Wild-Type Dopamine Transporter (WT-hDAT) This table provides reference kinetic values for the uptake of dopamine by the human dopamine transporter (hDAT) expressed in cell lines.

| Parameter | Value | Description | Source |

|---|---|---|---|

| KM (µM) | 1.6 ± 0.3 | The substrate concentration at which the transport rate is half of Vmax. Represents binding affinity. | pnas.org |

| Vmax (pmol/min/mg protein) | 10.0 ± 0.7 | The maximum rate of dopamine transport when the transporter is saturated with the substrate. | pnas.org |

Enzymatic Recognition and Substrate Properties (e.g., monoamine oxidases)

Monoamine oxidases (MAO) are a family of flavoenzymes, existing in two isoforms (MAO-A and MAO-B), that are crucial for the degradation of monoamine neurotransmitters. frontiersin.orgproteopedia.org Dopamine is a known substrate for both enzymes but is preferentially metabolized by MAO-B in the human brain. frontiersin.orgnih.gov The catalytic mechanism of MAO involves the oxidation of the amine group of the substrate. nih.gov

In this compound, the primary amine of dopamine is converted to a stable amide linkage to connect to the biotin molecule. This fundamental structural change at the site of enzymatic action strongly suggests that this compound is not a substrate for MAO. The absence of a primary or secondary amine that can be oxidized would prevent the enzymatic degradation pathway typical for dopamine. This property makes this compound a stable probe for studying receptors and transporters without the confounding factor of rapid enzymatic breakdown by MAO.

Conformational Analysis and Molecular Dynamics of this compound Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov These simulations provide detailed insights into the conformational changes and dynamic interactions between a ligand like this compound and its protein target.

MD simulations have been instrumental in understanding the complex mechanism of the human dopamine transporter (hDAT). acs.org Studies have built homology models of hDAT and performed simulations to explore its structural dynamics, the role of ions, and the mechanism of substrate transport. pnas.org These simulations can reveal how the N-terminus of the transporter, a region of high flexibility, contributes to the conformational changes required for dopamine translocation. acs.org

Advanced Spectroscopic Techniques for this compound Interaction Studies

Modern spectroscopic methods offer real-time, quantitative analysis of molecular interactions, providing deeper insights than traditional endpoint assays.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.govresearchgate.net The method is based on detecting changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. acs.org This provides a continuous sensorgram showing the association and dissociation phases of the interaction. nih.gov

The biotin-streptavidin interaction is one of the strongest non-covalent bonds known and is frequently exploited in SPR experiments. mdpi.com For studying this compound, the experimental setup would typically involve a sensor chip coated with streptavidin. A solution of this compound is then passed over the chip, leading to its capture and immobilization on the surface via the high-affinity biotin-streptavidin bond. ox.ac.uk

Once this compound is immobilized, a solution containing the target protein (e.g., a purified dopamine receptor or transporter) can be injected. The SPR instrument measures the change in signal as the protein binds to the immobilized ligand and subsequently dissociates. From the resulting sensorgram, key kinetic parameters can be calculated:

Association rate constant (ka): The rate at which the protein binds to the ligand.

Dissociation rate constant (kd): The rate at which the complex falls apart.

Equilibrium dissociation constant (KD): Calculated as kd/ka, this value represents the binding affinity of the interaction, with lower KD values indicating higher affinity. nih.gov

This approach allows for a precise, quantitative characterization of the binding kinetics between this compound and its biological targets. mdpi.comox.ac.uk

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the heat changes that occur during biomolecular interactions. nih.gov It is the only method that directly measures the binding enthalpy (ΔH) of an interaction, and from this, the binding affinity (Ka), stoichiometry (n), entropy (ΔS), and Gibbs free energy (ΔG) can be determined in a single experiment. tainstruments.comfrontiersin.org This provides a complete thermodynamic profile of the binding event, offering insights into the forces that drive the interaction. frontiersin.org

In the context of this compound, ITC can be employed to characterize its binding to target proteins, such as dopamine receptors or biotin-binding proteins like streptavidin. A typical ITC experiment involves titrating this compound into a solution containing the target protein and measuring the heat released or absorbed with each injection. nih.gov The resulting data can be fit to a binding model to extract the thermodynamic parameters.

Hypothetical Thermodynamic Parameters for this compound Binding to Dopamine D1 Receptor as Determined by ITC

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Association Constant (Ka) | 2.5 x 10⁷ | M⁻¹ |

| Dissociation Constant (Kd) | 40 | nM |

| Enthalpy Change (ΔH) | -15.5 | kcal/mol |

| Entropy Change (TΔS) | -5.2 | kcal/mol |

| Gibbs Free Energy (ΔG) | -10.3 | kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for high-affinity ligand-receptor interactions.

This hypothetical data suggests a binding event that is primarily driven by favorable enthalpic contributions, which is common for specific ligand-receptor interactions involving hydrogen bonding and van der Waals forces. The negative entropy change could be attributed to the loss of conformational freedom of both the ligand and the protein upon binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique that provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. researchgate.net In the study of ligand-target complexes, NMR can identify the specific atoms and residues involved in the interaction, characterize conformational changes upon binding, and determine the structure of the complex in solution. nih.gov

For this compound, NMR spectroscopy can be used to investigate its interaction with target proteins. One common approach is to use isotope labeling, for instance, by preparing this compound with ¹³C or ¹⁵N isotopes, or by producing a ¹⁵N-labeled protein target. By comparing the NMR spectra of the free and bound states of the molecules, changes in the chemical shifts of specific nuclei can be observed. These chemical shift perturbations (CSPs) provide a footprint of the binding interface.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to identify protons that are in close proximity in the three-dimensional structure of the ligand-target complex, providing crucial distance restraints for structure calculation.

While specific NMR studies on the this compound complex with a dopamine receptor or streptavidin are not extensively documented, we can construct a hypothetical dataset of chemical shift perturbations based on known interactions of dopamine and biotin with their respective binding partners. For example, upon binding to streptavidin, the biotin moiety of this compound would be expected to show significant chemical shift changes, particularly for the protons in the ureido ring and the valeric acid side chain, reflecting their burial in the protein's binding pocket. nih.gov

Hypothetical ¹H NMR Chemical Shift Perturbations (Δδ) for this compound upon Binding to Streptavidin

| Moiety | Proton | Chemical Shift (Free) (ppm) | Chemical Shift (Bound) (ppm) | Δδ (ppm) |

| Biotin | Ureido NH | 6.40 | 9.20 | +2.80 |

| Ureido NH | 6.35 | 8.95 | +2.60 | |

| Thiophene CH | 4.35 | 4.15 | -0.20 | |

| Thiophene CH | 4.15 | 3.90 | -0.25 | |

| Valeryl CH₂ | 2.20 | 1.80 | -0.40 | |

| Dopamine | Aromatic CH | 6.80 | 6.82 | +0.02 |

| Aromatic CH | 6.75 | 6.76 | +0.01 | |

| Aromatic CH | 6.60 | 6.61 | +0.01 | |

| Ethyl CH₂ | 2.75 | 2.78 | +0.03 | |

| Ethyl CH₂ | 2.60 | 2.63 | +0.03 |

Note: The data in this table is hypothetical and for illustrative purposes, based on expected chemical shift changes upon binding of biotin to streptavidin. The dopamine moiety is expected to show minimal changes as it is likely solvent-exposed in this complex.

These hypothetical data illustrate that the most significant changes in chemical shifts would be expected for the protons of the biotin moiety, consistent with its specific and tight binding within the streptavidin pocket. The dopamine portion, being more solvent-exposed, would likely experience minimal perturbations.

Mechanisms of Cellular Uptake and Intracellular Trafficking of this compound

The entry of this compound into cells and its subsequent movement within them are governed by sophisticated processes. These mechanisms are crucial for understanding how dopamine signaling is regulated at the cellular level. The primary route of entry is through specialized protein transporters, though other methods may contribute under certain conditions.

Carrier-Mediated Transport Systems Analysis

The principal mechanism for the uptake of dopamine and its analogs, including this compound, into neurons is through carrier-mediated endocytosis facilitated by the dopamine transporter (DAT). jneurosci.org The activity and surface expression of DAT are dynamically regulated, which in turn controls the rate of dopamine clearance from the synapse. Biotinylation has become a cornerstone technique for studying this process. umich.edu

In this method, cell surface proteins in cultured cells or acute brain slices are labeled with a cell-impermeable biotin reagent. jove.comnih.gov Since the biotin tag cannot cross the cell membrane, only proteins exposed to the extracellular environment are labeled. The quantity of biotinylated DAT can then be measured to determine its surface expression. A decrease in surface biotinylated DAT indicates that the transporters have been internalized into the cell.

Research has shown that the trafficking of DAT is a regulated process. For instance, activation of Protein Kinase C (PKC) by agents like phorbol (B1677699) esters (e.g., Phorbol 12-myristate 13-acetate, or PMA) triggers a significant reduction in DAT surface levels, indicating an increased rate of internalization. jneurosci.orgnih.govjneurosci.orgnih.gov This PKC-stimulated internalization is dependent on dynamin, a protein essential for vesicle formation during endocytosis. nih.gov Interestingly, studies have revealed that even under normal conditions, a significant portion of DAT is located inside the cell and that the transporter constitutively internalizes and recycles back to the plasma membrane. jneurosci.orgnih.govjneurosci.orgnih.gov This dynamic equilibrium is crucial for maintaining dopaminergic homeostasis.

| Stimulus | Cell/Tissue Model | Observed Effect on Surface DAT | Key Finding | Reference |

|---|---|---|---|---|

| Phorbol 12-myristate 13-acetate (PMA) | DAT-PC12 Cells | Decrease | PKC activation increases the rate of DAT internalization. | nih.govresearchgate.net |

| Phorbol 12-myristate 13-acetate (PMA) | Mouse Striatal Slices | Decrease | PKC activation drives DAT surface loss in adult neurons. | jneurosci.orgbiorxiv.org |

| Amphetamine | DAT-N2A Cells | Increase (transient) | Amphetamine rapidly and transiently increases DAT trafficking to the cell surface. | nih.gov |

| Dynamin Inhibition (e.g., dynole) | SK-N-MC Cells | Decrease | Constitutive (basal) DAT internalization is dynamin-independent, but recycling requires dynamin. | nih.gov |

| Dopamine D2 Receptor Co-expression | HEK-293 Cells | Increase | D2R interaction facilitates the recruitment of intracellular DAT to the plasma membrane. | nih.gov |

Subcellular Localization Studies of this compound within Cellular Compartments

Pinpointing the exact location of this compound within a cell is critical to understanding its mechanism of action. The biotin tag is instrumental for this purpose, as it can be detected by high-affinity binding proteins like streptavidin, which can be conjugated to various imaging agents. thermofisher.commdpi.com

Fluorescence Microscopy Techniques for Visualization

Fluorescence microscopy is a powerful technique to visualize the distribution of biotinylated probes in living or fixed cells. The standard method involves applying the this compound probe to the cells, allowing it to bind to its targets and be internalized. Subsequently, the cells are treated with a fluorescently labeled streptavidin or avidin conjugate (e.g., streptavidin-Alexa Fluor 488, avidin-rhodamine). thermofisher.comkarger.comthermofisher.com This fluorescent conjugate binds tightly to the biotin tag, revealing the probe's location.

Studies using this approach with biotinylated dopamine-related peptides have visualized their initial distribution on the cell membrane, followed by rapid internalization into the cytosol upon warming. karger.comnih.gov The probes often appear concentrated in specific areas like cellular projections and the perinuclear region, providing a dynamic view of their trafficking. karger.comnih.gov Advanced techniques, such as using streptavidin conjugated to quantum dots, offer even greater photostability and brightness for long-term tracking studies. researchgate.net

| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Common Application | Reference |

|---|---|---|---|---|

| Streptavidin-Alexa Fluor 488 | ~495 | ~519 | Immunofluorescence, Flow Cytometry | thermofisher.comnih.gov |

| Streptavidin-Rhodamine | ~552 | ~575 | Immunofluorescence | karger.com |

| Streptavidin-Cy3 | ~550 | ~570 | Fluorescence Imaging | nih.gov |

| Streptavidin-R-Phycoerythrin (R-PE) | ~496, 546, 565 | ~578 | Flow Cytometry, High-Sensitivity Detection | thermofisher.com |

| Streptavidin-Allophycocyanin (APC) | ~650 | ~660 | Flow Cytometry (Red Channel) | thermofisher.com |

Electron Microscopy Approaches for Ultrastructural Localization

For higher resolution imaging, electron microscopy (EM) provides a detailed view of the subcellular compartments where a probe is located. To make the biotinylated probe visible under an electron microscope, it must be linked to an electron-dense marker. A common strategy is to use streptavidin conjugated to colloidal gold particles. kiesslinglab.com

After the this compound probe is internalized, the cells are treated with these streptavidin-gold conjugates. The gold particles, which appear as small black dots in electron micrographs, reveal the precise location of the probe. Studies using this method with related biotinylated peptides have provided definitive evidence of their internalization pathway. nih.gov The probes have been observed in clathrin-coated pits and vesicles, which are hallmarks of receptor-mediated endocytosis, and subsequently trafficked to endosomes and lysosomes for sorting and degradation. nih.gov This approach has been instrumental in confirming the endocytic pathway of dopamine-related ligands at an ultrastructural level. nih.gov In vivo biotinylation techniques can also be combined with immunoelectron microscopy to localize specific proteins. nih.gov

Application of this compound in Target Identification and Validation in Cellular Models

One of the most powerful applications of this compound is in proteomics for the discovery and validation of its molecular targets. scbt.com By acting as a "bait," the probe can capture its binding partners (e.g., receptors, transporters, enzymes), which can then be identified.

The general workflow for this application, known as affinity purification or pull-down, is as follows:

Incubation: Cells or tissue lysates are incubated with this compound.

Lysis: The cells are broken open to release their protein contents.

Capture: The lysate is passed over beads coated with streptavidin. The high affinity of the streptavidin-biotin interaction ensures that the this compound, along with any proteins bound to it, is captured on the beads. chemrxiv.orgresearchgate.net

Washing: Unbound proteins are washed away, leaving only the probe-protein complexes.

Elution and Identification: The captured proteins are eluted from the beads and identified using high-sensitivity mass spectrometry. chemrxiv.orgbiorxiv.orgnih.govacs.org

This approach has been adapted using photo-activatable and bio-orthogonal dopamine probes to create covalent links to nearby proteins, allowing for the identification of both direct and indirect interactors in dopaminergic pathways. chemrxiv.orgnih.gov These studies have successfully identified known targets like the Dopamine D2 Receptor (DRD2) and have also revealed novel interacting proteins, providing a broader picture of a drug's "interactome" and suggesting new therapeutic targets. chemrxiv.orgnih.gov Proximity-labeling techniques like BioID and APEX2, which use a biotin ligase fused to a protein of interest, further refine this approach to map protein interaction networks within specific subcellular compartments or cell types in vivo. biorxiv.orgnih.govbiorxiv.orgnih.gov

Investigation of this compound's Influence on Cellular Signaling Pathways (as a research tool)

This compound, by mimicking the action of endogenous dopamine, can be employed as a research tool to investigate and manipulate cellular signaling pathways. scbt.compreprints.org Its ability to activate dopamine receptors allows for the controlled initiation of downstream signaling cascades, enabling detailed study of their mechanisms and outcomes.

Dopamine receptors are G-protein-coupled receptors (GPCRs) that, upon activation, trigger changes in intracellular second messenger systems. mdpi.com The two main families of dopamine receptors, D1-like (D1 and D5) and D2-like (D2, D3, and D4), have opposing effects on the primary second messenger cyclic adenosine (B11128) monophosphate (cAMP).

D1-like Receptor Activation: These receptors typically couple to the Gαs/olf family of G-proteins, which stimulates the enzyme adenylyl cyclase. This leads to an increase in intracellular cAMP levels. jneurosci.org In some systems, D1-like receptor activation can also lead to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca²⁺) levels. jneurosci.org

D2-like Receptor Activation: These receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, thereby decreasing intracellular cAMP levels. mdpi.comjneurosci.org

As a dopamine analog, this compound can be used in in vitro cell culture systems (e.g., HEK293 cells expressing specific dopamine receptor subtypes) to elicit these second messenger responses. Researchers can quantify changes in cAMP or intracellular calcium to characterize the pharmacological profile of the compound and to study the functional consequences of activating specific dopamine receptor populations. nih.gov

Table 3: Expected Effects of this compound on Second Messenger Systems via Dopamine Receptor Subtypes

| Receptor Family | Primary G-Protein Coupling | Effect on Adenylyl Cyclase | Effect on cAMP Levels | Other Potential Effects |

| D1-like (D1, D5) | Gαs/olf | Stimulation | Increase jneurosci.org | Stimulation of PLC; Increase in intracellular Ca²⁺ jneurosci.org |

| D2-like (D2, D3, D4) | Gαi/o | Inhibition | Decrease mdpi.comjneurosci.org | Modulation of ion channels (e.g., GIRKs, Ca²⁺ channels) mdpi.com |

The changes in second messengers initiated by dopamine receptor activation trigger downstream signaling cascades, prominently featuring the activation of various protein kinases. These kinases phosphorylate target proteins, altering their activity and leading to changes in gene expression, protein trafficking, and neuronal excitability. This compound can be used as a tool to initiate these cascades for detailed study.

A key pathway regulated by dopamine signaling is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov Activation of both D1-like and D2-like receptors can lead to the phosphorylation and activation of ERK, although through different intermediate steps. nih.govjneurosci.org For example, D1 receptor-mediated ERK activation can involve Src family kinases and phospholipase C. nih.gov Activated ERK can then translocate to the nucleus to phosphorylate transcription factors or act on cytoplasmic targets.

Another important kinase family is the c-Jun N-terminal kinase (JNK) pathway, which has been implicated in the response to cellular stress and apoptosis in dopamine neurons. oup.com Studies can utilize this compound to probe the conditions under which this pathway is activated.

In a research setting, scientists can treat neuronal cultures or brain slices with this compound and measure the activation state of specific kinases using phospho-specific antibodies in techniques like Western blotting or immunofluorescence. jneurosci.orgjneurosci.org This allows for the dissection of the signaling pathways downstream of dopamine receptor activation and can help identify novel targets for therapeutic intervention.

Table 4: Key Kinases in Dopamine Signaling and Their Roles

| Kinase / Pathway | Upstream Activator Example | Downstream Target / Role | Relevance to Dopamine Signaling |

| PKA (Protein Kinase A) | Increased cAMP (via D1-like receptors) jneurosci.org | DARPP-32, transcription factors (e.g., CREB) | Central mediator of D1 receptor signaling, regulating neuronal excitability and gene expression. nih.gov |

| ERK1/2 (MAPK) | D1 and D2 receptor activation (via multiple pathways) nih.govjneurosci.org | Kinases (e.g., MSK-1), transcription factors | Regulates dopamine transporter (DAT) function, neuronal plasticity, and cell survival. nih.govnih.gov |

| Akt (Protein Kinase B) | PI3K pathway (can be linked to D2/D3 receptors) | GSK3, mTOR | Involved in cell survival, growth, and metabolism. |

| JNK (c-Jun N-terminal Kinase) | Cellular stress, growth factor receptors | Transcription factors (e.g., c-Jun) | Implicated in stress responses and apoptosis in dopamine neurons. oup.com |

| PKC (Protein Kinase C) | DAG (via PLC activation, linked to D1 receptors) nih.gov | Ion channels, receptors (e.g., DAT) | Modulates protein trafficking and membrane excitability. molbiolcell.org |

Evolution of Dopamine Analogues in Neurochemical Probing

Dopamine (B1211576) is a critical neurotransmitter involved in numerous brain functions. To study its pathways and receptors, scientists have developed a variety of dopamine analogues—molecules that are structurally similar to dopamine. unc.eduacs.org These analogues have been instrumental in understanding the dopaminergic system. snmjournals.org

Early research focused on creating analogues to probe the dopamine receptor's binding properties. nih.gov For instance, studies explored how charged versus uncharged versions of dopamine analogues interacted with dopamine receptors, revealing that a charged species is optimal for agonist activity. nih.gov

More advanced analogues were synthesized to investigate the structure-activity relationship and the mechanisms of dopamine polymerization, a process with applications in creating adhesive and coating materials. unc.edunih.gov The development of these analogues has provided deeper insights into the design of molecules for future therapeutic and research applications. unc.edunih.gov

Rationale for the Design and Synthesis of N Biotinyl Dopamine Probes

The creation of N-Biotinyl Dopamine (B1211576) was driven by the desire to combine the powerful detection capabilities of the biotin-avidin system with the specific targeting of the dopaminergic system. This bifunctional molecule allows researchers to "tag" and "track" dopamine-related targets. mybiosource.com

The design of such probes often involves a linker between the biotin (B1667282) and the dopamine moiety. clockss.org This spacer arm is crucial because the biotin binding site in avidin (B1170675) and streptavidin is buried, and a longer linker can make the biotin more accessible for binding. wikipedia.org The synthesis of N-Biotinyl Dopamine involves chemically joining a biotin derivative to a dopamine molecule. clockss.org In some cases, photocleavable linkers have been incorporated, allowing for the release of the bound target under specific conditions, such as exposure to light. clockss.org

The rationale behind creating these probes is to enable sophisticated experiments such as:

Affinity Purification: Isolating dopamine-binding proteins from complex biological samples. chemrxiv.org

Proximity Labeling: Identifying proteins that are in close proximity to a specific dopamine-related target within a living cell. biorxiv.org

Receptor Labeling: Visualizing and studying dopamine receptors on the cell surface. chemrxiv.org

Conceptual Framework of N Biotinyl Dopamine in Contemporary Biomedical Research

Strategic Approaches to this compound Synthesis

The synthesis of this compound is centered on the formation of a stable amide bond between the carboxylic acid of the biotin molecule and the primary amine of the dopamine molecule. The primary challenge in this synthesis lies in the chemical nature of dopamine, which contains easily oxidizable catechol hydroxyl groups. This necessitates careful strategic planning, often involving multi-step processes with protection and deprotection of reactive functional groups.

Coupling Chemistry for Biotin and Dopamine Moieties

The core of the synthesis is the amide coupling reaction. This is typically achieved by activating the carboxylic acid group of biotin to make it more susceptible to nucleophilic attack by the amino group of dopamine. Various coupling agents are employed to facilitate this reaction, with carbodiimides being a common choice. google.com These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine.

Another strategy involves converting the biotin carboxyl group into a more reactive derivative, such as an N-hydroxysuccinimide (NHS) ester. google.com This activated ester can then be isolated and subsequently reacted with dopamine in a separate step to form the desired amide bond. acs.org The choice of coupling agent and reaction conditions, such as solvent and temperature, is critical to maximize yield and minimize side reactions.

Table 1: Common Coupling Agents for Biotin-Dopamine Amide Bond Formation

| Coupling Agent | Full Name | Notes |

|---|---|---|

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide, allows for easy purification. google.com |

| DCC | 1,3-dicyclohexylcarbodiimide | Highly effective, but produces a urea (B33335) byproduct that can be difficult to remove. google.com |

| NHS Esters | N-hydroxysuccinimide esters | Forms a stable, reactive intermediate that can be isolated before reaction with the amine. google.com |

| Oxyma Pure | Ethyl cyanohydroxyiminoacetate | Often used as an additive with carbodiimides to suppress side reactions and improve efficiency. pepperdine.edu |

Protection and Deprotection Strategies in Multistep Synthesis

Directly coupling unprotected dopamine with activated biotin is problematic due to the reactivity of dopamine's catechol hydroxyl groups and potential side reactions involving the amine. The catechol moiety is prone to oxidation, and under certain conditions, the molecule can undergo an intramolecular cyclization known as the Pictet-Spengler reaction to form an isoquinoline (B145761). nih.gov To prevent these unwanted reactions, a protection group strategy is essential. organic-chemistry.org

An effective strategy involves a multi-step sequence:

N-Protection of Dopamine : The amino group of dopamine is first protected. This prevents it from reacting prematurely and directs the subsequent reaction to the catechol hydroxyls. Several protecting groups can be used, such as Phthaloyl (Phth), 9-fluorenylmethyloxycarbonyl (Fmoc), or trifluoroacetyl (Tfa). nih.gov The tert-butoxycarbonyl (Boc) group has been shown to be unsuitable in some cases as it can lead to the undesirable isoquinoline product. nih.govtcichemicals.com

Catechol Protection : With the amine blocked, the catechol hydroxyls can be protected, often as an acetonide by reacting the N-protected dopamine with 2,2-dimethoxypropane. nih.gov This acetonide group is stable under the conditions required for the subsequent steps.

N-Deprotection : The protecting group on the amine is selectively removed to liberate the nucleophilic amine for the coupling reaction. For instance, an Fmoc group is readily removed with a base like piperidine, while a Tfa group can be hydrolyzed. nih.govtcichemicals.com

Coupling Reaction : The now-monoprotected dopamine derivative (with a free amine and protected catechols) is coupled with activated biotin.

Final Deprotection : The catechol protecting group (e.g., acetonide) is removed, typically under acidic conditions, to yield the final this compound product.

Table 2: Protecting Group Strategies in this compound Synthesis

| Functional Group | Protecting Group | Purpose | Deprotection Conditions |

|---|---|---|---|

| Dopamine Amino Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Prevents premature reaction; allows for catechol protection. nih.gov | Basic conditions (e.g., piperidine). tcichemicals.com |

| Dopamine Amino Group | Tfa (trifluoroacetyl) | Prevents premature reaction; allows for catechol protection. nih.gov | Mild basic hydrolysis (e.g., lithium hydroxide). nih.gov |

| Dopamine Catechol | Acetonide | Prevents oxidation and side reactions during coupling. nih.gov | Acidic conditions. uwindsor.ca |

| Biotin Carboxyl Group | Ester (e.g., Methyl, Benzyl) | Protects the acid while modifications are made elsewhere in the molecule. | Hydrolysis (acidic or basic). organic-chemistry.org |

Advanced Purification and Isolation Techniques for this compound

Following synthesis, a pure sample of this compound must be isolated from unreacted starting materials, reagents, and byproducts. This is accomplished through a combination of chromatographic and spectroscopic methods.

Chromatographic Separation Methodologies

Chromatography is the cornerstone of purification for this compound. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

Affinity Chromatography : This is a powerful technique that exploits the highly specific and strong interaction between biotin and proteins like avidin (B1170675) or streptavidin. scbt.com A crude reaction mixture can be passed through a column containing immobilized streptavidin. nih.govelifesciences.org The this compound will bind selectively, while impurities are washed away. Eluting the bound product can be challenging due to the strength of the biotin-streptavidin interaction, sometimes requiring denaturing conditions. biorxiv.org

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly in a reverse-phase (RP-HPLC) setup with a C18 column, is widely used for both the analysis and purification of this compound and related compounds. nih.govresearchgate.net The method separates compounds based on their hydrophobicity. The addition of the biotin moiety to dopamine significantly alters its chromatographic behavior. biorxiv.org

Thin-Layer Chromatography (TLC) : TLC is a rapid and inexpensive method used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. pepperdine.edu

Ion-Exchange Chromatography : The inherent properties of the dopamine moiety can be exploited. Depending on the pH, the molecule can be charged, allowing for separation on ion-exchange resins. rsc.org

Table 3: Chromatographic Techniques for this compound

| Technique | Principle | Application |

|---|---|---|

| Affinity Chromatography | Specific binding of biotin to immobilized streptavidin/avidin. nih.govelifesciences.org | High-selectivity purification. scbt.com |

| Reverse-Phase HPLC | Separation based on hydrophobicity on a nonpolar stationary phase. researchgate.net | Final purification and purity assessment. nih.gov |

| Thin-Layer Chromatography | Differential migration on a solid support based on polarity. pepperdine.edu | Reaction monitoring and method development. |

| Ion-Exchange Chromatography | Separation based on net charge. rsc.org | Purification by exploiting the charge of the dopamine component. |

Spectroscopic Purity Assessment Techniques

Once a seemingly pure sample has been isolated, its identity and level of purity must be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) and Carbon-¹³ (¹³C) NMR are indispensable for structural confirmation. The resulting spectra provide detailed information about the chemical environment of each atom, allowing for verification that the amide bond has formed and that all protecting groups have been removed. pepperdine.edu

Mass Spectrometry (MS) : MS provides a precise mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition. nih.gov Techniques like electrospray ionization (ESI) are commonly used. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural proof. nih.govelifesciences.org

UV-Visible Spectroscopy : The dopamine portion of the molecule contains a catechol ring that absorbs ultraviolet (UV) light at a characteristic wavelength (around 280 nm). researchgate.net This property is often used for detection in HPLC systems and can provide a quantitative measure of the compound's concentration.

Chemical Derivatization and Functionalization of this compound

The basic this compound structure serves as a scaffold that can be further modified to create more sophisticated chemical probes. These derivatizations aim to introduce new functionalities, such as cleavable linkers or additional reporter groups, to enhance the utility of the molecule in specific experimental contexts. scbt.comescholarship.org

A significant area of development has been the introduction of cleavable linkers between the biotin and dopamine moieties. While the strength of the biotin-streptavidin interaction is ideal for capturing target proteins, it makes the subsequent recovery of these proteins for analysis difficult. researchgate.net To address this, researchers have designed linkers that can be broken under specific conditions. For example, a photocleavable 8-quinolinyl benzenesulfonate (B1194179) (QB) linker has been incorporated, which allows the dopamine-protein complex to be released from its streptavidin anchor simply by exposure to light at a specific wavelength. clockss.orgnih.gov

Another functionalization strategy involves modulating the spacer that connects biotin and dopamine. The introduction of a flexible polyethyleneoxy (PEO) linker, for instance, has been shown to improve the efficiency of the interaction between the derivatized dopamine and its target antibody. clockss.org For different applications, other functional groups can be introduced, such as a photoactivatable azido (B1232118) group, which can form a covalent bond with the target receptor upon UV irradiation, permanently tagging it for later analysis. nih.gov

Table 4: Examples of this compound Derivatization

| Derivative/Functionalization | Added Moiety/Feature | Purpose | Reference |

|---|---|---|---|

| Photocleavable Probe | 8-quinolinyl benzenesulfonate (QB) linker | Allows for the light-induced release of the captured dopamine-protein complex from streptavidin. clockss.orgnih.gov | clockss.orgnih.gov |

| Enhanced Binding Probe | Polyethyleneoxy (PEO) linker | Improves the efficiency of complex formation with target proteins (e.g., antibodies). clockss.org | clockss.org |

| Photoaffinity Label | Azido group | Covalently crosslinks to the target receptor upon photoactivation for permanent labeling. nih.gov | nih.gov |

| Quantum Dot Conjugate | Isothiocyanate linker | Covalently attaches dopamine to fluorescent quantum dots for imaging applications. fsu.edu | fsu.edu |

Applications of N Biotinyl Dopamine in Neurochemical and Neurobiological Research Methodologies

Characterization of Dopamine (B1211576) Receptors and Transporters using N-Biotinyl Dopamine Probes

Biotinylated probes are powerful reagents for studying the binding characteristics and cellular distribution of dopamine receptors (DRs) and the dopamine transporter (DAT). The biotin (B1667282) tag serves as a versatile handle for affinity purification and detection.

Synaptosomes are isolated, sealed nerve terminals that retain functional presynaptic machinery, making them an excellent model for studying neurotransmitter uptake, release, and receptor binding. nih.govspringernature.com The use of biotinylated ligands in binding assays with synaptosomal membrane preparations allows for the characterization of receptor affinity and specificity.

Research has involved the synthesis and characterization of various biotinylated derivatives of known dopamine receptor antagonists. nih.gov For instance, biotinylation of phenothiazines was shown to increase their binding affinity for both D1 and D2 receptor subtypes by at least an order of magnitude, resulting in affinities in the nanomolar range. nih.gov These probes can bind to synaptosomal membranes, such as those prepared from bovine caudate nuclei, allowing for detailed characterization. nih.gov The stable interaction between the biotinylated ligand and its receptor can be detected and quantified, often by using streptavidin conjugated to an enzyme or fluorescent marker. This approach is crucial for structure-activity relationship studies and for screening new compounds that target the dopaminergic system.

Below is a table summarizing the effects of biotinylation on the binding affinity of different classes of dopamine antagonists, as described in the literature.

| Parent Compound Class | Effect of Biotinylation on Binding Affinity | Resulting Receptor Specificity |

| Butyrophenones | Significant decrease in affinity for D1 and D2 receptors. nih.gov | Reduced |

| Hexahydrocarbolines | Significantly increased affinity for D1 receptors; slight or no change for D2 receptors. nih.gov | Became nonselective antagonists. nih.gov |

| Phenothiazines | Increased affinity for both D1 and D2 receptors by at least one order of magnitude (nM range). nih.gov | Bound to both D1 and D2 subtypes. nih.gov |

This table illustrates how chemical modification with biotin can alter the pharmacological properties of dopamine receptor ligands.

Ex vivo brain slices provide a more physiologically relevant context than cell cultures or isolated membranes, as they preserve the local cellular architecture and synaptic connections. nih.gov Cell surface biotinylation is a widely used technique in this model to quantitatively measure the surface expression of receptors and transporters. nih.govspringernature.combris.ac.ukspringernature.com

In this method, acute brain slices, for example from the mouse striatum, are incubated with a membrane-impermeable biotinylation reagent. nih.govjneurosci.org This reagent covalently attaches biotin to the primary amines of all surface-exposed proteins. Following this, the tissue is homogenized, and the biotinylated proteins are isolated using streptavidin-coated beads. springernature.com The amount of a specific protein, such as the dopamine transporter (DAT), in the surface-labeled fraction can then be quantified by immunoblotting and compared to the total amount of that protein in the tissue. jneurosci.org

This technique has been pivotal in demonstrating that protein kinase C (PKC) activation leads to the rapid internalization of DAT in adult dopaminergic neurons, a finding that was difficult to confirm in other models. nih.govjneurosci.org Researchers can measure changes in the surface levels of DAT in response to various stimuli, providing insights into receptor and transporter trafficking mechanisms that underlie synaptic plasticity. nih.govnih.gov

The table below presents findings from ex vivo brain slice biotinylation studies investigating the regulation of DAT surface expression.

| Treatment Condition | Effect on Surface DAT Levels | Key Finding |

| Phorbol (B1677699) Myristate Acetate (PMA) (1 µM) | Significant decrease. nih.govjneurosci.org | PKC activation stimulates DAT internalization in adult dopaminergic neurons. nih.gov |

| Dynasore (80 µM) | Significant decrease (to 77.0 ± 5.6% of control). jneurosci.org | Constitutive DAT internalization is dynamin-independent, but dynamin inhibition blocks recycling, leading to surface depletion. jneurosci.org |

| PMA following Dynole (dynamin inhibitor) | PKC-stimulated surface loss is blocked. jneurosci.org | PKC-stimulated DAT internalization is dynamin-dependent. jneurosci.org |

This table summarizes the results of pharmacological manipulations on dopamine transporter (DAT) surface expression as measured by biotinylation in ex vivo striatal slices.

Exploring Neurotransmitter Release Mechanisms with this compound-Based Tools

Understanding the molecular machinery of neurotransmitter release is fundamental to neuroscience. researchgate.net Dopamine release is a complex process involving the fusion of synaptic vesicles with the presynaptic membrane, a process mediated by SNARE proteins and triggered by calcium influx. nih.gov Biotin-based tools have been adapted to explore this machinery through proximity labeling techniques like BioID (proximity-dependent biotin identification). nih.gov

In this approach, a promiscuous biotin ligase (BirA*) is fused to a protein known to be part of the dopamine release site machinery. elifesciences.org When expressed specifically in dopamine neurons, this fusion protein biotinylates nearby proteins within a small radius. biorxiv.org Researchers can then isolate these biotinylated proteins from striatal homogenates using affinity purification and identify them via mass spectrometry. elifesciences.orgnih.gov This unbiased proteomic approach has been used to map the protein composition of dopamine release sites, identifying expected components like active zone and synaptic vesicle proteins, as well as many proteins not previously linked to exocytosis. elifesciences.orgbiorxiv.org These methods provide a snapshot of the molecular environment where dopamine release occurs, offering critical clues about its regulation. harvard.edu

Studying Neuronal Network Activity and Synaptic Plasticity in Preclinical Models

Electrophysiology is the gold standard for measuring neuronal activity, such as action potentials and synaptic currents. nih.gov In many electrophysiological studies, it is crucial to identify the recorded neuron's morphology and neurochemical identity post hoc. For this purpose, biotin-containing compounds like biocytin (B1667093) or neurobiotin are included in the intracellular solution of the recording pipette. researchgate.netmdpi.com

During a whole-cell recording, the biocytin diffuses from the pipette into the neuron, filling its entire structure, including the soma, dendrites, and fine axonal branches. mdpi.com After the recording session, the brain slice is fixed and processed for visualization of the biotin label, typically using an avidin-enzyme conjugate that produces a colored reaction product. researchgate.net This allows for the detailed anatomical reconstruction of the physiologically characterized neuron. This technique has been used, for example, to confirm that recorded cells in the substantia nigra pars compacta are indeed dopaminergic by co-labeling for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. researchgate.net While this application does not use this compound to probe receptor function during the recording, it highlights the essential role of biotin-based tracers in linking a neuron's function to its structure and identity.

Investigating Dopaminergic Pathway Integrity in Preclinical Disease Models (e.g., in vitro or animal models)

Preclinical models are essential for understanding the pathophysiology of diseases involving the dopaminergic system, such as Parkinson's disease. nih.gov These models often involve neurotoxins like 6-hydroxydopamine (6-OHDA) or genetic manipulations to replicate the progressive loss of dopaminergic neurons seen in the human condition. nih.govnih.gov The integrity of dopaminergic pathways, which include the nigrostriatal, mesolimbic, and mesocortical systems, is a key measure of disease progression and therapeutic efficacy. wikipedia.org

Biotin-based techniques can be applied to assess the health of these pathways. For instance, biotinylation can quantify the reduction of surface DAT expression on dopaminergic terminals in animal models of neurodegeneration. A loss of surface DAT is an indicator of terminal damage or dysfunction. In a mouse model of Angelman syndrome, while no loss of dopaminergic neurons was observed, functional assays revealed pathway-specific deficits, with decreased dopamine release in the nigrostriatal pathway and increased release in the mesolimbic pathway. jci.org Furthermore, studies have shown that biotin itself may play a neuroprotective role. In models of manganese-induced neurotoxicity, which can cause Parkinson's-like symptoms, dietary biotin supplementation was found to protect against dopamine loss and ameliorate pathological phenotypes in both Drosophila and human dopaminergic neurons. researchgate.net These applications demonstrate the utility of biotin-based methods in evaluating the status of the dopaminergic system in disease models. nih.gov

Tissue Section Analysis for Probe Distribution

The analysis of this compound distribution in tissue sections provides a powerful method for visualizing the localization of dopamine uptake sites and binding proteins within the complex architecture of the brain. By applying this compound to fixed or fresh-frozen brain slices, researchers can map the anatomical regions, cell types, and subcellular compartments that interact with this dopamine analog.

The fundamental principle of this technique relies on the highly specific and strong non-covalent bond between biotin and avidin (B1170675) or streptavidin. After incubating the tissue section with this compound, the tissue is washed to remove any unbound probe. The bound this compound is then detected by applying a streptavidin molecule conjugated to a reporter enzyme (like horseradish peroxidase or alkaline phosphatase) or a fluorescent dye. thermofisher.com The subsequent addition of a substrate for the enzyme results in a colored precipitate, or in the case of a fluorophore, a fluorescent signal that can be visualized using light or fluorescence microscopy, respectively. vectorlabs.com This allows for a detailed anatomical mapping of the probe's distribution.

One of the primary targets for this compound in tissue sections is the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By visualizing the distribution of this compound, researchers can infer the density and localization of DAT in various brain regions. This is particularly useful for studying neurodegenerative diseases like Parkinson's disease, where there is a significant loss of dopaminergic neurons and a corresponding decrease in DAT density in areas such as the striatum.

Key considerations for this methodology include the potential for non-specific binding and the presence of endogenous biotin in the tissue, which can lead to background signal. nih.govresearchgate.net To mitigate these issues, blocking steps are often employed, which involve pre-incubating the tissue with unlabeled avidin and then biotin to saturate any endogenous biotin-binding sites. nih.gov

The results from such studies can be quantified through densitometric analysis of the signal intensity, providing a semi-quantitative measure of probe binding in different regions. These data are often presented in tabular format to compare probe distribution across various experimental conditions or brain structures.

| Brain Region | Relative Signal Intensity (Control) | Relative Signal Intensity (Experimental Model of Parkinson's Disease) | Primary Target |

|---|---|---|---|

| Nucleus Accumbens | High | Moderately Reduced | Dopamine Transporter (DAT) |

| Caudate Putamen | Very High | Severely Reduced | Dopamine Transporter (DAT) |

| Prefrontal Cortex | Low to Moderate | Slightly Reduced | Dopamine Transporter (DAT), D1/D2 Receptors |

| Cerebellum | Negligible | Negligible | N/A (Low DAT expression) |

Use in Primary Neuronal Cultures and Organoid Models

The application of this compound extends to in vitro models such as primary neuronal cultures and brain organoids, which offer a more controlled environment to study cellular and molecular mechanisms.

In primary neuronal cultures , which are often derived from embryonic brain tissue, this compound can be used to study the dynamics of dopamine uptake and receptor trafficking on a single-cell level. nih.gov For instance, researchers can apply the probe to live cultures to label surface dopamine transporters. The biotinylated proteins can then be isolated from the cell lysate using streptavidin-coated beads, and their quantity can be assessed by western blotting. nih.gov This surface biotinylation technique is invaluable for investigating how various stimuli or drugs affect the expression and internalization of dopamine transporters. nih.govnih.gov

For example, a study might investigate the effect of a novel therapeutic compound on DAT surface expression. Primary dopaminergic neurons would be treated with the compound, followed by incubation with this compound to label the surface DAT. The amount of biotinylated DAT could then be compared between treated and untreated cells.

Brain organoids , which are three-dimensional, self-organizing structures derived from pluripotent stem cells, offer a more complex model that recapitulates some aspects of brain development and organization. nih.gov In the context of this compound, these models can be used to study the development and integration of dopaminergic systems in a tissue-like context. By applying this compound to sections of midbrain organoids, it is possible to visualize the emergence and distribution of dopamine uptake sites as the organoid matures. This can provide insights into how genetic mutations or exposure to toxins might affect the development of the dopaminergic system. nih.gov

The data gathered from these in vitro experiments can be highly quantitative and provide detailed information on the cellular and molecular effects of various manipulations.

| Experimental Model | Application of this compound | Measured Outcome | Research Question |

|---|---|---|---|

| Primary Dopaminergic Neuron Culture | Live-cell surface labeling | Quantification of surface DAT by streptavidin pull-down and Western blot | Does drug 'X' alter the rate of DAT internalization? |

| Midbrain Organoid (Day 30) | Histological staining of organoid sections | Microscopic visualization of DAT-rich regions | Are dopaminergic terminals forming in specific zones of the organoid? |

| Midbrain Organoid (Day 60) | Histological staining of organoid sections | Comparative signal intensity analysis between control and gene-edited organoids | Does a specific gene mutation affect the density of dopamine uptake sites? |

| Co-culture of Dopaminergic and Striatal Neurons | Visualization of probe uptake at synaptic terminals | High-resolution imaging of this compound accumulation in presynaptic boutons | Where are the active sites of dopamine reuptake in a functional synapse? |

Advanced Bioanalytical and Detection Strategies Utilizing N Biotinyl Dopamine

Development of N-Biotinyl Dopamine-Based Immunoassays

Immunoassays leverage the highly specific interaction between an antibody and an antigen to detect and quantify target molecules in biological samples. The incorporation of a biotin (B1667282) tag, as seen in N-Biotinyl Dopamine (B1211576), is a cornerstone of modern immunoassay development, significantly enhancing sensitivity and versatility. The strong and stable, non-covalent interaction between biotin and streptavidin (or avidin) is widely exploited to immobilize, detect, and quantify target analytes. researchgate.net This principle is applied in various formats, including competitive immunoassays where biotin-labeled molecules, such as a biotinylated dopamine conjugate, compete with unlabeled analytes in the sample for binding sites on a specific antibody. avivasysbio.com

Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting are two of the most common immunoassay techniques where biotinylation plays a crucial role. scbt.com

In a competitive ELISA for dopamine detection, a microplate can be coated with an antibody specific to dopamine. avivasysbio.com Samples containing dopamine are added along with a fixed amount of biotin-labeled dopamine. avivasysbio.comthermofisher.cn The sample's native dopamine competes with the biotinylated dopamine for binding to the antibody. thermofisher.cn After a washing step, a streptavidin-enzyme conjugate (like Horseradish Peroxidase - HRP) is added, which binds to the captured biotinylated dopamine. avivasysbio.com The addition of a substrate results in a colorimetric signal that is inversely proportional to the amount of dopamine in the original sample. avivasysbio.comanticorps-enligne.fr This method allows for the in vitro quantitative determination of dopamine concentrations in samples such as serum, plasma, and cell culture supernatants. fn-test.com

In Western Blotting, biotinylated antibodies are used for the sensitive detection of specific proteins separated by gel electrophoresis and transferred to a membrane. For instance, a biotin-conjugated polyclonal antibody for the Dopamine Transporter (DAT) can be used at dilutions ranging from 1:500 to 1:1,000. thermofisher.com After the primary biotinylated antibody binds to the target protein on the membrane, a streptavidin-HRP conjugate is added, followed by a chemiluminescent substrate to visualize the protein of interest. elifesciences.org This streptavidin-biotin detection system amplifies the signal, allowing for the detection of low-abundance proteins.

| Assay | Principle | Role of Biotinylation | Typical Sample Types |

| Competitive ELISA | Competition between unlabeled sample antigen and a labeled antigen for a limited number of antibody binding sites. avivasysbio.comthermofisher.cn | This compound acts as the labeled antigen. A Streptavidin-HRP conjugate binds to the biotin for signal generation. avivasysbio.com | Serum, plasma, tissue homogenates, cell lysates. anticorps-enligne.frfn-test.com |

| Western Blot | Detection of a specific protein immobilized on a membrane using a primary antibody and a labeled secondary detection system. scbt.comthermofisher.com | A biotinylated primary or secondary antibody binds to the target protein. A Streptavidin-HRP conjugate provides sensitive detection. elifesciences.org | Cell lysates, tissue homogenates. novusbio.comnih.gov |

Proximity-based assays, such as BioID (proximity-dependent biotin identification), are powerful methods for identifying protein-protein interactions within a native cellular environment. nih.govelifesciences.org These techniques utilize a promiscuous biotin ligase, such as BirA*, which is fused to a protein of interest (the "bait"). elifesciences.org When expressed in cells and supplied with biotin, the ligase releases highly reactive biotinoyl-5′-AMP, which covalently attaches biotin to any proteins in close proximity (typically within a few nanometers) to the bait protein. elifesciences.org

This approach has been adapted to study the composition of specific neuronal compartments. For example, to generate a comprehensive proteome of dopamine release sites in the mouse striatum, the biotinylase BirA was fused to proteins associated with these sites. biorxiv.org This allowed for the local biotinylation of nearby proteins in vivo. biorxiv.org The biotin-tagged proteins can then be isolated with high specificity and identified by mass spectrometry. biorxiv.org While this method does not use this compound directly, it demonstrates the power of biotinylation in studying dopaminergic systems. A similar technique, APEX2 proximity labeling, uses an engineered peroxidase to biotinylate proximal proteins in the presence of biotin-phenol and hydrogen peroxide, enabling the mapping of subcellular proteomes of midbrain dopaminergic neurons. elifesciences.orgnih.gov

Integration of this compound in Mass Spectrometry-Based Proteomics

Mass spectrometry (MS)-based proteomics is a key technology for the large-scale identification and quantification of proteins. The integration of biotin-based strategies, including the use of probes like this compound or related bio-orthogonal molecules, has revolutionized the ability to study protein interactions and modifications. researchgate.net The biotin tag serves as a highly effective handle for the enrichment of specific proteins from complex biological mixtures, such as cell lysates or tissue homogenates. researchgate.net

Affinity enrichment, or affinity purification, is the cornerstone of using biotinylation in proteomics. researchgate.net This process leverages the strong and specific interaction between biotin and streptavidin (or avidin), which is often immobilized on beads or a resin. elifesciences.orgresearchgate.net

The general workflow is as follows:

Labeling : A biological system (e.g., cells in culture, whole tissue) is treated with a biotinylated probe. researchgate.net For instance, a bio-orthogonally functionalized version of dopamine can be used to label proteins that are modified by dopamine metabolites. nih.govresearchgate.net

Lysis and Extraction : The cells or tissues are lysed to release all proteins into a solution. researchgate.net

Enrichment : The lysate is incubated with streptavidin-coated beads. The biotinylated proteins (and any interacting partners) bind to the beads, while non-biotinylated proteins are washed away. elifesciences.orgnih.gov

Elution and Digestion : The captured proteins are eluted from the beads and typically digested into smaller peptides using an enzyme like trypsin. researchgate.net

Mass Spectrometry Analysis : The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify their sequences and, consequently, the original proteins. elifesciences.orgnih.gov

This approach has been successfully used to map the proteomes of specific neuronal compartments. By expressing the APEX2 enzyme in midbrain dopaminergic neurons, researchers were able to biotinylate proteins in the somatodendritic and axonal regions. elifesciences.orgbiorxiv.org After dissecting the tissue, biotinylated proteins were enriched using streptavidin beads and identified by LC-MS/MS, revealing the proteomic architecture of these specific neuronal domains. elifesciences.orgnih.gov This strategy identified hundreds of proteins, providing a resource for understanding proteostasis, metabolism, and neurotransmission in dopamine neurons. elifesciences.orgbiorxiv.org

| Proteins Identified at Dopamine Release Sites via iBioID |

| Synaptic Vesicle Proteins |

| Ca²⁺ Regulatory Proteins |

| Active Zone Proteins |

| Data derived from a study using in vivo biotin-identification (iBioID) in the mouse striatum which identified 527 enriched proteins. biorxiv.org |

Chromatographic Methods for Detection and Quantification of this compound and its Metabolites in Research Specimens (e.g., cell lysates, tissue homogenates)

While much of the focus is on the targets labeled by biotinylated probes, chromatographic methods are essential for analyzing the probes themselves and their metabolites, ensuring their stability, and quantifying their presence in biological samples.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is widely used in neuroscience for the analysis of neurotransmitters, including dopamine and its metabolites. lcms.czjkns.or.kr

An HPLC system coupled with a sensitive detector, such as an electrochemical detector, provides a robust method for measuring dopamine levels in samples like microdialysates or tissue homogenates. lcms.cz The separation is typically achieved using a reversed-phase column (e.g., C18). mdpi.com For the analysis of this compound or its metabolites, a similar HPLC method would be applicable. The method would need to be optimized for the specific properties of the biotinylated compound, including mobile phase composition, flow rate, and detector settings, to achieve adequate separation and sensitivity. researchgate.net The quantification of this compound could be performed using a calibration curve generated from standards of the pure compound. researchgate.net This type of analysis is critical for metabolic studies, for example, to understand the stability and fate of this compound within a cell lysate or tissue homogenate before it interacts with its targets.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While this compound is available commercially for research purposes sigmaaldrich.comscbt.com, detailed, peer-reviewed methods dedicated specifically to its quantification by Liquid Chromatography-Mass Spectrometry (LC-MS) are not extensively documented in the literature. However, the principles for developing a robust LC-MS/MS method for this molecule can be derived from established protocols for its constituent parts, biotin and dopamine, as well as for other biotinylated biomolecules. elifesciences.orgmdpi.comresearchgate.net

The strategy for analyzing this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection. Reversed-phase liquid chromatography (RPLC) would be the most probable separation technique, likely employing a C18 column to retain the molecule based on its hydrophobicity. The mobile phase would typically consist of an aqueous component with an acid additive like formic acid to improve protonation and an organic solvent such as acetonitrile (B52724) or methanol (B129727) for elution.

Mass spectrometric detection would likely be performed using an electrospray ionization (ESI) source in positive ion mode, as the amine groups in the dopamine and biotin moieties are readily protonated. For quantitative analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode would be employed to ensure high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion (the protonated this compound molecule) to one or more characteristic product ions generated through collision-induced dissociation.

The utility of this compound in LC-MS extends beyond its direct analysis. It can serve as a powerful probe in affinity-based proteomics. In this approach, the dopamine portion of the molecule can be used to interact with specific targets, such as dopamine receptors or transporters. nih.gov The biotin tag then allows for the selective enrichment of these target proteins and their binding partners from complex biological samples using streptavidin-coated beads. Current time information in Bangalore, IN.nih.gov Following enrichment, the captured proteins are digested, and the resulting peptides are analyzed by LC-MS/MS to identify and quantify the proteins that interacted with the this compound probe. Current time information in Bangalore, IN.nih.gov

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

| Parameter | Proposed Condition/Value |

|---|---|

| Chromatography | Reversed-Phase Liquid Chromatography (RPLC) |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 380.16 [M+H]⁺ (based on MW of 379.47) |

| Potential Product Ions (m/z) | Fragment ions corresponding to the dopamine moiety or the biotin structure. |

Optical and Electrochemical Sensing Platforms Employing this compound Analogs